SUMO Activation Mechanism: Target Compound as a Privileged Scaffold in a Patent-Defined Chemical Series
The target compound is explicitly claimed in EP 2 890 379 B1 as a SUMO activator designed to enhance SUMOylation of SERCA2a, a mechanism relevant to heart failure and cancer [1]. The patent discloses multiple structurally adjacent analogs but lists the target compound as a distinct chemical entity. This provides a mechanistic anchor for the molecule: it is not merely a generic heterocycle but a member of a therapeutically oriented, IP-protected series. However, no quantitative, head-to-head in vitro IC₅₀, EC₅₀, or in vivo efficacy data comparing the target compound directly against its 4-methoxy or 4-chloro analogs are reported in the patent document.
| Evidence Dimension | SUMO activation (mechanistic class membership) |
|---|---|
| Target Compound Data | Specifically claimed as a SUMO activator in patent EP 2 890 379 B1 [1] |
| Comparator Or Baseline | Closest analogs: n-(4-methoxybenzothiazol-2-yl)-5-(4-methoxyphenyl) analog; 5-(4-chlorophenyl) analog — also claimed in same patent |
| Quantified Difference | No quantitative biological data available for direct comparison |
| Conditions | Patent claims; no specific assay details provided for individual compounds |
Why This Matters
For users screening SUMO activation pathways, this compound is a defined, patent-validated starting point within a specific pharmacophore space, but its quantitative superiority over its closest neighbors remains unestablished in the public domain.
- [1] European Patent EP 2 890 379 B1. Benzothiazole or benzoxazole compounds as sumo activators. Published 2015-08-06. View Source
